1,4-Dioxane-2,3-diol
Overview
Description
1,4-Dioxane-2,3-diol is an organic compound with the molecular formula C4H8O4. It is a white to off-white crystalline powder that is soluble in water and methanol . This compound is known for its unique structure, which includes a dioxane ring with two hydroxyl groups at the 2 and 3 positions. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and polymer chemistry .
Mechanism of Action
Target of Action
1,4-Dioxane-2,3-diol, also known as Glyoxal monoethylene acetal , is a chemical compound that interacts with various targets in the body. It’s known to have an impact on the respiratory system .
Mode of Action
Some studies suggest that it may cause genotoxicity and cytotoxicity, leading to sustained proliferation driven by regenerative repair and progression of heritable lesions to tumor development . It may also cause nuclear enlargement in the bronchial epithelium .
Biochemical Pathways
This compound may affect various biochemical pathways. For instance, liver transcriptomics revealed perturbations in signaling pathways predicted to impact the oxidative stress response, detoxification, and DNA damage . .
Result of Action
Some studies suggest that it may cause genotoxicity and cytotoxicity , and nuclear enlargement in the bronchial epithelium . More research is needed to fully understand the effects of this compound’s action.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, polyurethanes containing this compound exhibit excellent physical characteristics and mild degradation levels after being buried in soil for a year . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as moisture and the presence of microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dioxane-2,3-diol can be synthesized through the reaction of glyoxal with ethylene glycol. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the dioxane ring . The reaction conditions often include refluxing the reactants in a suitable solvent, such as acetone, to achieve the desired product.
Industrial Production Methods: In industrial settings, this compound is produced by the same glyoxal and ethylene glycol reaction but on a larger scale. The process involves continuous removal of water to drive the reaction to completion. The product is then purified through recrystallization from solvents like acetone or methanol .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxane-2,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyoxal derivatives.
Reduction: Reduction reactions can convert it into ethylene glycol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Glyoxal derivatives.
Reduction: Ethylene glycol derivatives.
Substitution: Various substituted dioxane derivatives.
Scientific Research Applications
1,4-Dioxane-2,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying the behavior of vicinal diols in biological systems.
Medicine: It is explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes .
Comparison with Similar Compounds
1,3-Dioxane: Similar in structure but with hydroxyl groups at different positions.
1,3-Dioxolane: A smaller ring structure with similar reactivity.
1,4-Dioxane: Lacks the hydroxyl groups but shares the dioxane ring structure
Uniqueness: 1,4-Dioxane-2,3-diol is unique due to the presence of vicinal hydroxyl groups, which impart distinct chemical reactivity and make it a valuable intermediate in organic synthesis. Its ability to form stable complexes and participate in various chemical reactions sets it apart from other dioxane derivatives .
Properties
IUPAC Name |
1,4-dioxane-2,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-3-4(6)8-2-1-7-3/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVACWCCJCZITJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038824 | |
Record name | 1,4-Dioxane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,4-Dioxane-2,3-diol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4845-50-5 | |
Record name | 1,4-Dioxane-2,3-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4845-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dioxane-2,3-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004845505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Dioxane-2,3-diol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57544 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dioxane-2,3-diol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Dioxane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dioxane-2,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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